molecular formula C29H29N3O4 B302365 N~1~-(3,4-DIMETHYLPHENYL)-2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE

N~1~-(3,4-DIMETHYLPHENYL)-2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE

Cat. No.: B302365
M. Wt: 483.6 g/mol
InChI Key: HICWYLQIQASCBY-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3,4-DIMETHYLPHENYL)-2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE is an organic compound with a complex structure.

Preparation Methods

The synthesis of N1-(3,4-DIMETHYLPHENYL)-2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE involves multiple steps. One common method includes the reaction of 3,4-dimethylphenylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 2-ethoxy-4-formylphenol. This intermediate undergoes a condensation reaction with 3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazole-4-carbaldehyde to yield the final product .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of automated reactors and continuous flow systems to increase yield and efficiency .

Chemical Reactions Analysis

N~1~-(3,4-DIMETHYLPHENYL)-2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) .

Scientific Research Applications

N~1~-(3,4-DIMETHYLPHENYL)-2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-(3,4-DIMETHYLPHENYL)-2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Properties

Molecular Formula

C29H29N3O4

Molecular Weight

483.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetamide

InChI

InChI=1S/C29H29N3O4/c1-5-35-27-17-22(16-25-21(4)31-32(29(25)34)24-9-7-6-8-10-24)12-14-26(27)36-18-28(33)30-23-13-11-19(2)20(3)15-23/h6-17H,5,18H2,1-4H3,(H,30,33)/b25-16+

InChI Key

HICWYLQIQASCBY-PCLIKHOPSA-N

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)OCC(=O)NC4=CC(=C(C=C4)C)C

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)OCC(=O)NC4=CC(=C(C=C4)C)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)OCC(=O)NC4=CC(=C(C=C4)C)C

Origin of Product

United States

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